molecular formula C10H12O2 B1400159 3-Phenoxycyclobutan-1-ol CAS No. 1955473-80-9

3-Phenoxycyclobutan-1-ol

Cat. No. B1400159
M. Wt: 164.2 g/mol
InChI Key: OYYBVSIQKPPMFB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Metabolic Pathways and Health Impacts

3-Phenoxycyclobutan-1-ol plays a significant role in the metabolic pathways of various polyphenolic compounds. A study highlighted the metabolism of flavan-3-ols, where 3-Phenoxycyclobutan-1-ol-related compounds are involved in producing specific metabolites with potential health benefits. These metabolites vary in their bioavailability and have been linked to beneficial effects in human nutrition, suggesting a role in promoting health and preventing diseases (Wiese et al., 2015).

Antioxidant Properties

Research on Olea europaea L. leaves has identified the presence of phenolic compounds, closely related to 3-Phenoxycyclobutan-1-ol, which exhibit significant antioxidant activity. These findings point to the potential use of such compounds in preventing oxidative stress-related disorders (Benavente-García et al., 2000).

Role in Agricultural Products

The presence of flavan-3-ols in barley and malt extracts, associated with 3-Phenoxycyclobutan-1-ol, has been studied for their antioxidant composition and activity. This research is critical for understanding the health benefits and quality of agricultural products like barley and malt (Goupy et al., 1999).

Synthesis and Bioactivity

There has been significant interest in the synthesis and analysis of phenyl-γ-valerolactones and phenylvaleric acids, major metabolites of flavan-3-ols. The study of these compounds, which are structurally similar to 3-Phenoxycyclobutan-1-ol, has led to insights into their formation, bioavailability, and potential health effects (Mena et al., 2019).

Anti-Aging Potential

The anti-aging properties of polyphenols, including those related to 3-Phenoxycyclobutan-1-ol, have been explored in studies using model organisms like Caenorhabditis elegans. These studies contribute to the understanding of how polyphenols can influence aging and associated diseases (Liu et al., 2021).

Safety And Hazards

Information on safety and hazards can often be found in material safety data sheets. They provide information on toxicity, environmental impact, handling, and disposal .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that need further exploration .

properties

IUPAC Name

3-phenoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYBVSIQKPPMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3r)-3-phenoxycyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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